![molecular formula C24H21N5O3 B2971637 8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione CAS No. 893994-74-6](/img/no-structure.png)
8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione
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Overview
Description
Scientific Research Applications
Anticancer Activity
Research on purine derivatives has shown promising anticancer properties. A study by Zagórska et al. (2021) synthesized a series of hydantoin and purine derivatives, highlighting their significant anticancer activity against selected cancer cell lines. This suggests the potential of purine derivatives in cancer drug discovery, emphasizing their role in targeting tumor cells with high selectivity (Zagórska et al., 2021).
Antiviral Activity
Purine analogs have also been investigated for their antiviral properties. Kim et al. (1978) explored the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, demonstrating moderate activity against various viruses at non-toxic dosage levels. This research underlines the potential of purine analogs in developing antiviral therapies (Kim et al., 1978).
Antimicrobial Activity
Purine derivatives are explored for their antimicrobial efficacy as well. The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines by Deady et al. (2003) demonstrated potent cytotoxic effects against various cancer and leukemia cell lines, alongside their potential use in antimicrobial treatments (Deady et al., 2003).
Metabolic Diseases
Compounds incorporating purine structures have been assessed for their metabolic disease-modifying activities. Kim et al. (2004) designed and synthesized substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activities, showcasing the potential of these compounds in managing metabolic disorders (Kim et al., 2004).
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione' involves the condensation of 2-furylacetaldehyde with 1-naphthylmethylamine to form the intermediate 8-(2-furylmethyl)-3-(naphthylmethyl)-1,3,5-trihydroimidazolidin-2-one. This intermediate is then reacted with methyl isocyanate to form the final product.", "Starting Materials": [ "2-furylacetaldehyde", "1-naphthylmethylamine", "methyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-furylacetaldehyde with 1-naphthylmethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 8-(2-furylmethyl)-3-(naphthylmethyl)-1,3,5-trihydroimidazolidin-2-one.", "Step 2: Reaction of the intermediate with methyl isocyanate in the presence of a catalyst such as triethylamine or pyridine to form the final product, 8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione." ] } | |
CAS RN |
893994-74-6 |
Product Name |
8-(2-Furylmethyl)-1-methyl-3-(naphthylmethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione |
Molecular Formula |
C24H21N5O3 |
Molecular Weight |
427.464 |
IUPAC Name |
6-(furan-2-ylmethyl)-4-methyl-2-(naphthalen-1-ylmethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H21N5O3/c1-26-21-20(28-12-11-27(23(28)25-21)15-18-9-5-13-32-18)22(30)29(24(26)31)14-17-8-4-7-16-6-2-3-10-19(16)17/h2-10,13H,11-12,14-15H2,1H3 |
InChI Key |
CWIXXOUEYVCWDW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC4=CC=CC=C43)N5CCN(C5=N2)CC6=CC=CO6 |
solubility |
not available |
Origin of Product |
United States |
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